molecular formula C10H12ClNO3S B3170591 4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride CAS No. 944888-59-9

4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride

Cat. No.: B3170591
CAS No.: 944888-59-9
M. Wt: 261.73 g/mol
InChI Key: JCGWGASSFUXCBT-UHFFFAOYSA-N
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Description

4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group attached to a benzene ring. This particular compound has a methylcarbamoyl-ethyl group attached to the benzene ring, making it a unique and versatile chemical in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride typically involves the reaction of 4-(2-Methylcarbamoyl-ethyl)-benzenesulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride. The reaction is as follows:

4-(2-Methylcarbamoyl-ethyl)-benzenesulfonic acid+SOCl24-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride+SO2+HCl\text{4-(2-Methylcarbamoyl-ethyl)-benzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(2-Methylcarbamoyl-ethyl)-benzenesulfonic acid+SOCl2​→4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(2-Methylcarbamoyl-ethyl)-benzenesulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under mild conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution with amines.

    Sulfonates: Formed from nucleophilic substitution with alcohols.

    Sulfonic Acids: Formed from hydrolysis.

Scientific Research Applications

4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify various substrates, leading to the formation of sulfonamide, sulfonate, or sulfonic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylcarbamoyl-ethyl)-benzenesulfonic acid
  • 4-(2-Methylcarbamoyl-ethyl)-benzenesulfonamide
  • 4-(2-Methylcarbamoyl-ethyl)-benzenesulfonate

Uniqueness

4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis. Additionally, its sulfonyl chloride group provides a reactive site for further functionalization, making it a useful tool in chemical research and industrial applications.

Properties

IUPAC Name

4-[3-(methylamino)-3-oxopropyl]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-12-10(13)7-4-8-2-5-9(6-3-8)16(11,14)15/h2-3,5-6H,4,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGWGASSFUXCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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